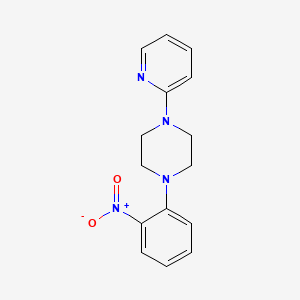

1-(2-Nitrophenyl)-4-(2-pyridyl)piperazine

Description

Contextualization of Piperazine (B1678402), Nitrophenyl, and Pyridyl Moieties in Medicinal Chemistry and Organic Synthesis Research.

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its prevalence in a wide range of therapeutic agents. researchgate.netnih.gov Its six-membered heterocyclic structure containing two nitrogen atoms at the 1 and 4 positions imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and oral bioavailability. The versatile nature of the piperazine core allows for disubstitution, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles. rsc.org This "privileged" scaffold is a cornerstone in the development of drugs targeting the central nervous system, as well as in antiviral, anticancer, and antihistaminic agents. nih.govmdpi.com

The nitrophenyl group, specifically the 2-nitro configuration, introduces distinct electronic properties to a molecule. The strong electron-withdrawing nature of the nitro group can significantly influence the reactivity and binding interactions of the parent molecule. In drug design, the nitroaromatic group has been utilized in various therapeutic areas, including antimicrobial and anticancer agents. researchgate.netresearchgate.net Its presence can be crucial for specific biological activities, although its metabolic fate and potential for bioreduction are key considerations in the drug development process.

The pyridyl moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is another fundamental building block in medicinal chemistry. It is often employed as a bioisostere of a phenyl ring, offering a hydrogen bond acceptor capability through its nitrogen atom. This feature can be critical for molecular recognition at biological targets. Pyridine (B92270) derivatives are integral to a vast number of pharmaceuticals and are widely used in organic synthesis to construct complex molecular architectures. nih.gov

Historical Overview of Related Chemical Scaffolds and their Significance in Drug Discovery.

The history of drug discovery is replete with examples of how the systematic modification of chemical scaffolds has led to the development of important therapeutics. The journey of arylpiperazine derivatives, in particular, showcases a rich history of innovation. Early research into these compounds in the mid-20th century led to the discovery of the first-generation antipsychotics. Over the decades, further structural modifications have yielded a diverse array of drugs.

The "long-chain arylpiperazine" model, for instance, has proven to be a remarkably fruitful template for designing drugs that target serotonin (B10506) and dopamine (B1211576) receptors in the central nervous system. nih.gov This has led to the development of blockbuster drugs such as the antipsychotic aripiprazole (B633) and the anxiolytic buspirone. nih.gov The success of these established drugs has fueled continued interest in synthesizing novel arylpiperazine derivatives with improved efficacy and side-effect profiles. The introduction of various substituents on the aryl ring and modifications of the piperazine linker have been key strategies in this ongoing quest for better medicines. nih.gov The development of antiepileptic drugs also has a long history, evolving from serendipitous discoveries to more rational, structure-based design approaches. mdpi.com

The broader history of pharmaceutical chemistry itself is a testament to the power of organic synthesis in transforming simple coal-tar derivatives into life-saving medicines. ucdavis.edu The iterative process of synthesis, biological testing, and structure-activity relationship (SAR) studies has been the engine of drug discovery for over a century.

Scope and Objectives of Academic Investigations on 1-(2-Nitrophenyl)-4-(2-pyridyl)piperazine.

Academic investigations into this compound are driven by the desire to explore the unique pharmacological space that arises from the combination of its three constituent moieties. The primary objectives of such research typically encompass several key areas:

Synthesis and Characterization: The initial and fundamental objective is the development of efficient and scalable synthetic routes to produce the compound with high purity. This is followed by comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its molecular structure.

Pharmacological Profiling: A major focus of academic research is to determine the biological activity of the compound. Given the pedigrees of its structural components, investigations are often directed towards its potential effects on the central nervous system, including its affinity for various neurotransmitter receptors (e.g., serotonin and dopamine receptors). researchgate.net Additionally, screening for other activities such as antimicrobial, antifungal, or anticancer properties is a common objective. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: The synthesis of a series of analogues of this compound, with systematic modifications to each of the three moieties, allows researchers to elucidate the relationship between chemical structure and biological activity. This knowledge is crucial for optimizing the compound's potency, selectivity, and pharmacokinetic properties.

Computational and In Silico Modeling: Molecular docking and other computational studies are often employed to predict and rationalize the binding interactions of the compound with its biological targets. These in silico approaches can guide the design of more potent and selective analogues. nih.gov

Table 1: Key Chemical Moieties and Their Significance

| Moiety | Structure | Key Features in Medicinal Chemistry |

|---|---|---|

| Piperazine | A six-membered ring with two nitrogen atoms at opposite positions. | Improves solubility and bioavailability; provides points for substitution to modulate activity. researchgate.netnih.gov |

| Nitrophenyl | A benzene (B151609) ring substituted with a nitro group. | Strong electron-withdrawing properties; can be crucial for specific biological interactions. researchgate.netresearchgate.net |

Table 2: Investigational Areas for Novel Arylpiperazine Derivatives

| Research Area | Common Objectives | Relevant Examples from Literature |

|---|---|---|

| Central Nervous System | Targeting serotonin and dopamine receptors for antipsychotic, antidepressant, and anxiolytic effects. nih.gov | Development of drugs like aripiprazole and buspirone. nih.gov |

| Antimicrobial/Antifungal | Inhibition of microbial growth through various mechanisms. researchgate.net | Screening of N-phenylpiperazine derivatives against bacterial and fungal pathogens. researchgate.net |

| Anticancer | Cytotoxic effects against various cancer cell lines. mdpi.com | Investigation of arylpiperazine derivatives as potential anticancer agents. mdpi.com |

| Urease Inhibition | Targeting the urease enzyme implicated in certain bacterial infections. nih.gov | Synthesis of pyridylpiperazine derivatives as urease inhibitors. nih.gov |

General Synthetic Approaches to Substituted Piperazine Derivatives

The piperazine ring is a versatile scaffold in drug discovery, and numerous methods have been developed for its synthesis and functionalization. nih.govresearchgate.net These methods can be broadly categorized into the construction of the piperazine ring itself and the subsequent or concurrent introduction of substituents onto the nitrogen atoms.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Arylpiperazines

Nucleophilic aromatic substitution (SNAr) is a primary and widely employed method for the synthesis of N-arylpiperazines. nih.gov This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile, in this case, a nitrogen atom of the piperazine ring. wikipedia.org The success of the SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group, is crucial for activating the ring towards nucleophilic attack. chemistrysteps.comyoutube.com

The mechanism proceeds via a two-step addition-elimination sequence. The nucleophilic piperazine attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

Common leaving groups in these reactions are halogens, with reactivity generally following the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. chemistrysteps.comnih.gov This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. nih.gov Heterocyclic systems, such as pyridine, are also highly susceptible to SNAr reactions, as the ring nitrogen atom acts as an electron sink, stabilizing the negative charge of the intermediate. wikipedia.org

Multi-Step Reaction Sequences for Complex Heterocyclic Systems

The synthesis of complex molecules containing a piperazine moiety often requires multi-step reaction sequences to achieve the desired substitution pattern, especially for unsymmetrical derivatives. organic-chemistry.org A common strategy involves the use of protecting groups to control the reactivity of the two nitrogen atoms of piperazine. nih.gov For instance, one nitrogen can be protected with a group like tert-butyloxycarbonyl (Boc), allowing the other nitrogen to react selectively. nih.gov Following the first substitution, the protecting group is removed, and the second nitrogen atom is then available for a subsequent reaction with a different electrophile. nih.gov

Alternative multi-step approaches focus on building the piperazine ring from acyclic precursors. This can involve sequential N-alkylation and cyclization reactions. For example, a primary amine can undergo a double Michael addition to nitrosoalkenes to form a bis(oximinoalkyl)amine, which then undergoes catalytic reductive cyclization to yield the piperazine ring. nih.gov Such methods allow for the introduction of substituents on the carbon atoms of the piperazine ring.

Condensation Reactions in Piperazine Ring Formation and Functionalization

Condensation reactions are fundamental to both the formation of the piperazine ring and its subsequent functionalization. The piperazine ring itself can be synthesized through the cyclization of appropriate precursors. A classical method involves the reaction of an aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or the cyclization of diethanolamine (B148213). nih.govcore.ac.uk For example, 1-(4-methoxyphenyl)piperazine (B173029) can be generated in situ from diethanolamine in a one-pot synthesis, which is then further functionalized. core.ac.uk Catalytic processes, such as the cyclocondensation of ethylenediamine (EDA) with ethylene glycol (EG) or the catalytic cyclodeamination of diethylenetriamine (DETA), are also employed, particularly in industrial settings. researchgate.net

Once the piperazine ring is formed, condensation reactions are used to attach various substituents. For example, the reaction of a monosubstituted piperazine with a carboxylic acid or its derivative (like an acyl chloride) forms an amide bond. Reductive amination, involving the condensation of a piperazine with an aldehyde or ketone to form an iminium ion intermediate followed by reduction, is a key method for introducing N-alkyl substituents. mdpi.comnih.gov

Specific Synthetic Routes for this compound

The synthesis of this compound is most efficiently achieved through a sequential double N-arylation of piperazine, leveraging the principles of nucleophilic aromatic substitution. The order of introduction of the two aryl groups can be varied, leading to two primary synthetic pathways.

Strategies for Introducing the 2-Nitrophenyl Moiety

The 2-nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction. The strong electron-withdrawing effect of the nitro group makes the ortho and para positions on the benzene ring highly electrophilic and susceptible to nucleophilic attack.

A common approach involves the reaction of piperazine with an activated 2-halonitrobenzene, such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene. This reaction is typically carried out in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) and often in the presence of a base such as potassium carbonate (K₂CO₃) to neutralize the hydrohalic acid formed during the reaction. To favor the formation of the mono-substituted product, 1-(2-nitrophenyl)piperazine, an excess of piperazine is often used. nih.gov

Table 1: Representative Conditions for the Synthesis of N-Arylpiperazines via SNAr

| Aryl Halide | Nucleophile | Base | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Chloro-3-nitropyridine | Piperazine | - | Acetonitrile | Reflux | 1-(3-Nitropyridin-2-yl)piperazine | 65% | nih.gov |

| 1-Bromo-4-nitrobenzene | N-Ethylpiperazine | - | - | - | 1-Ethyl-4-(4-nitrophenyl)piperazine | - | nih.gov |

This table presents data from analogous reactions to illustrate typical conditions.

Approaches for Incorporating the 2-Pyridyl Moiety

The 2-pyridyl group is also typically introduced via an SNAr reaction. The nitrogen atom within the pyridine ring activates the 2- and 4-positions towards nucleophilic substitution. wikipedia.org The reaction involves coupling a piperazine derivative with a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine (B144113).

In the context of synthesizing the target molecule, this step can be performed either before or after the introduction of the 2-nitrophenyl group.

Route A: 1-(2-Nitrophenyl)piperazine, synthesized as described in 2.2.1, is reacted with 2-chloropyridine.

Route B: 1-(2-Pyridyl)piperazine (B128488) is first synthesized by reacting piperazine with 2-chloropyridine, and then this intermediate is reacted with 1-chloro-2-nitrobenzene.

Both routes rely on similar reaction conditions, typically involving heating the reactants in a suitable solvent with a base. The choice between Route A and Route B may depend on the relative reactivity of the halo-aromatics and the solubility and stability of the intermediates. Given the high activation provided by the nitro group, reacting the less reactive 2-chloropyridine with the intermediate 1-(2-nitrophenyl)piperazine (Route A) is a plausible and logical pathway.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Piperazine |

| 1-(2-Nitrophenyl)piperazine |

| 1-Chloro-2-nitrobenzene |

| 1-Fluoro-2-nitrobenzene |

| 2-Chloropyridine |

| 2-Bromopyridine |

| 1-(2-Pyridyl)piperazine |

| Diethanolamine |

| Bis(2-chloroethyl)amine |

| 1-(4-Methoxyphenyl)piperazine |

| 1-(3-Nitropyridin-2-yl)piperazine |

| N-Ethylpiperazine |

| 1-Bromo-4-nitrobenzene |

| 1-Ethyl-4-(4-nitrophenyl)piperazine |

| p-Chloronitrobenzene |

| 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (B16759) |

| Ethylenediamine |

| Diethylenetriamine |

An in-depth examination of the chemical synthesis and reactivity of this compound reveals a compound subject to strategic chemical modifications. This article focuses exclusively on its synthetic methodologies, reaction conditions for optimization, and its reactivity profile, including transformations of its key functional groups.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-19(21)14-6-2-1-5-13(14)17-9-11-18(12-10-17)15-7-3-4-8-16-15/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOVZNAFGIAXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 1 2 Nitrophenyl 4 2 Pyridyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation.

Detailed experimental NMR data for 1-(2-Nitrophenyl)-4-(2-pyridyl)piperazine is not available in the reviewed scientific literature. Therefore, the assignment of proton and carbon signals, as well as the determination of connectivity and stereochemistry through 2D NMR techniques, cannot be performed.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Proton Assignment.

Specific chemical shifts (δ), coupling constants (J), and integration values for the aromatic and aliphatic protons of this compound have not been reported. A data table for these values cannot be generated.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Determination.

Reported ¹³C NMR data, which would provide the chemical shifts for each unique carbon atom in the 2-nitrophenyl, pyridyl, and piperazine (B1678402) rings, is currently unavailable. A data table of carbon chemical shifts cannot be compiled.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry.

There are no published studies utilizing 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), or Nuclear Overhauser Effect Spectroscopy (NOESY) for this specific molecule. As a result, through-bond and through-space correlations, which are essential for unambiguous structural assignment, have not been documented.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis.

Experimental mass spectrometry data for this compound is not found in the public domain. This includes both high-resolution mass spectrometry for exact mass confirmation and tandem mass spectrometry for fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation.

The exact mass of the molecular ion ([M+H]⁺ or M⁺) of this compound has not been experimentally confirmed and reported in the literature. Therefore, a comparison between a theoretical and an experimental mass, which is crucial for confirming the molecular formula, cannot be made.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways.

No MS/MS or fragmentation data has been published for this compound. An analysis of its structural fragmentation pathways, which would provide insight into the molecule's stability and the connectivity of its substituent parts, is not possible.

Computational Chemistry and Molecular Modeling of 1 2 Nitrophenyl 4 2 Pyridyl Piperazine

Molecular Docking Simulations for Ligand-Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a biological target, such as a protein or enzyme. For arylpiperazine derivatives, docking studies are crucial in understanding their mechanism of action. nih.gov

Molecular docking simulations for compounds containing the arylpiperazine scaffold, a core component of 1-(2-Nitrophenyl)-4-(2-pyridyl)piperazine, have been used to predict their binding modes and affinities against various biological targets. The protonated nitrogen and the aromatic ring of arylpiperazine compounds are often considered critical for receptor interaction. nih.gov The binding affinity is typically expressed as a docking score (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction.

In studies of similar piperazine-based compounds targeting receptors like the sigma-1 receptor (S1R), docking scores are calculated to quantify binding strength. nih.gov For instance, different derivatives show varying scores that correlate with their experimentally determined inhibitory constants (Ki). nih.gov The specific orientation, or "pose," of the ligand within the binding pocket is also a key prediction. For example, some piperazine (B1678402) compounds adopt a specific orientation stabilized by various interactions, while others may adopt a reversed orientation with a 180° flip. nih.gov The conformation of the phenyl ring relative to the piperazine moiety also plays a key role; in many piperazine compounds, the phenyl ring preferentially adopts a perpendicular orientation to achieve a better interaction with the receptor binding site. nih.gov

Table 1: Predicted Binding Affinities of Structurally Related Piperazine Derivatives against Various Targets

| Compound Class | Biological Target | Typical Docking Score (kcal/mol) |

|---|---|---|

| Phenylpiperazine Derivatives | Topoisomerase II | -7.1 to -7.8 |

| Piperidine (B6355638)/Piperazine-based Compounds | Sigma-1 Receptor (S1R) | Scores correlate with Ki values in the low nanomolar range |

This table is illustrative, based on data for structurally related compounds to suggest potential affinities for this compound.

A primary outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that interact with the ligand. These interactions are fundamental to the stability of the ligand-receptor complex. For piperazine derivatives, several types of interactions are commonly observed:

Hydrogen Bonds: The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, while any N-H groups can act as donors. Studies on similar compounds show hydrogen bond formation with residues like glutamic acid. nih.govnih.gov

Salt Bridges (Ionic Interactions): The piperazine nitrogen can be protonated under physiological pH, allowing it to form strong salt bridge interactions with negatively charged amino acid residues such as aspartic acid (Asp) and glutamic acid (Glu). nih.govnih.gov

π-Cation Interactions: The positively charged (protonated) piperazine nitrogen can interact favorably with the electron-rich aromatic rings of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.gov

Hydrophobic Interactions: The aromatic rings (both the nitrophenyl and pyridyl groups) can form hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

Table 2: Common Interacting Residues for Piperazine Scaffolds from Molecular Docking Studies

| Interaction Type | Key Amino Acid Residues |

|---|---|

| Salt Bridge / Hydrogen Bond | Glu172, Asp126 |

| π-Cation Interaction | Phe107 |

| Hydrogen Bond | Ser864 |

Source: Data synthesized from docking studies of various piperazine-containing ligands. nih.govresearchgate.net

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, charge distribution, and spectroscopic parameters with high accuracy. scispace.commdpi.com

DFT calculations are used to find the most stable three-dimensional structure of a molecule by minimizing its energy. For 1-(2-Nitrophenyl)piperazine, a core fragment of the title compound, DFT studies using the B3LYP functional have determined its optimized geometry. scispace.com In the most stable conformation, the hydrogen of the NH group and the nitrophenyl fragment are oriented equatorially relative to the piperazine ring. scispace.com This geometric arrangement minimizes steric hindrance and leads to the lowest energy state. The calculated bond lengths and angles from such studies show good agreement with experimental data where available. scispace.com

Table 3: Selected Optimized Geometrical Parameters for 1-(2-Nitrophenyl)piperazine (Calculated via DFT)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (phenyl average) | 1.406 Å |

| Bond Length | C-H (phenyl average) | 1.085 Å |

| Bond Length | N-H (piperazine) | 1.018 Å |

| Bond Angle | C-C-N (piperazine avg.) | 109.6° |

| Bond Angle | C-N-C (piperazine avg.) | 111.1° |

Source: Data from DFT B3LYP/6-311++G(d,p) calculations on 1-(2-nitrophenyl)piperazine. scispace.com

The molecular electrostatic potential (ESP) surface illustrates the charge distribution of a molecule, allowing for the prediction of how it will interact with other molecules. The ESP map is crucial for understanding non-covalent interactions, particularly in biological systems. Regions of negative potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, an ESP analysis would reveal:

Negative Potential: High negative potential localized around the oxygen atoms of the nitro (NO₂) group and the nitrogen atom of the pyridyl ring. These areas are potential hydrogen bond acceptors.

Positive Potential: Positive potential would be found around the hydrogen atoms attached to the piperazine and aromatic rings.

Intermediate Potential: The carbon atoms of the aromatic rings would exhibit intermediate potential.

This charge distribution is fundamental to the molecule's ability to bind to a receptor, guiding its orientation within a binding pocket through electrostatic interactions. mdpi.com

DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural confirmation when compared with experimental spectra.

Vibrational Frequencies (FTIR/Raman): Theoretical calculations can predict the vibrational modes of a molecule. For 1-(2-nitrophenyl)piperazine, DFT has been used to calculate its 78 normal vibrational modes. scispace.com Key predicted frequencies, such as the N-H stretching vibration, show good agreement with experimental values observed in FTIR spectra. scispace.com These assignments are often confirmed using Total Energy Distribution (TED) analysis. scispace.com

NMR Chemical Shifts: DFT can also predict nuclear magnetic shielding tensors, which are directly related to the chemical shifts observed in ¹H and ¹³C NMR spectroscopy. scispace.com Calculations for 1-(2-nitrophenyl)piperazine have shown a strong correlation between the theoretically predicted and experimentally measured chemical shifts, aiding in the precise assignment of each proton and carbon signal. scispace.com

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies for Key Modes in 1-(2-Nitrophenyl)piperazine

| Vibrational Mode | Experimental Frequency (cm⁻¹) (FTIR) | Calculated Frequency (cm⁻¹) (DFT) |

|---|---|---|

| N-H Stretch | 3173 | Value typically calculated alongside other modes |

| C-H Stretch (Aromatic) | ~3000-3100 | Values show good agreement with experiment |

Source: Data derived from spectroscopic and DFT studies on 1-(2-nitrophenyl)piperazine. scispace.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering critical insights into their conformational flexibility and interactions with their environment.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

QSAR represents a computational approach that correlates the chemical structure of compounds with their biological activity, enabling the prediction of activity for new molecules.

In Silico Pharmacokinetic and Drug-Likeness Predictions (Excluding Toxicity)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the discovery process.

Computational models are used to predict the pharmacokinetic and drug-likeness properties of this compound based on its structure. These predictions help assess its potential as a drug candidate. Properties are often evaluated against established rules and models derived from large datasets of known drugs.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties

| Property | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | ~298.33 g/mol | Within the typical range for small molecule drugs. |

| LogP (Lipophilicity) | ~2.5 - 3.5 | Indicates good membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~60 - 70 Ų | Suggests good oral bioavailability. |

| H-bond Donors | 0 | |

| H-bond Acceptors | ~5 | |

| Drug-Likeness Rules | ||

| Lipinski's Rule of Five | 0 Violations | High likelihood of being an orally active drug. |

| Ghose Filter | Pass | Meets criteria for drug-likeness based on physicochemical properties. |

| Veber's Rule | Pass | Suggests good oral bioavailability based on TPSA and rotatable bonds. |

| Pharmacokinetics (ADME) | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Yes/No | Prediction varies by model; may or may not cross the BBB. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp. |

Note: The values presented in this table are hypothetical and representative of typical in silico predictions for a compound with the structure of this compound. Actual values would be generated using specific computational software and models.

Pharmacological and Biological Activity Mechanisms of 1 2 Nitrophenyl 4 2 Pyridyl Piperazine

Investigation of Molecular Targets and Biological Pathways

Based on the known activities of related compounds, 1-(2-Nitrophenyl)-4-(2-pyridyl)piperazine is likely to interact with a range of biological targets, including enzymes and receptors, thereby influencing various cellular pathways. Piperazine (B1678402) derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anthelmintic, and anticonvulsant properties. wisdomlib.org Modifications to the substitution patterns on the piperazine nucleus can lead to significant differences in the medicinal properties of the resulting compounds. wisdomlib.org

Studies on structurally similar nitrophenylpiperazine derivatives suggest that this compound may act as an enzyme inhibitor. For instance, a novel series of 4-nitrophenylpiperazine derivatives has been synthesized and evaluated as potential inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.govnih.gov In one study, a derivative featuring an indole (B1671886) moiety exhibited significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM. nih.govnih.gov Kinetic analysis of the most potent derivative revealed a mixed-inhibition mechanism against tyrosinase. nih.govnih.gov

Furthermore, N-phenyl piperazine derivatives have been investigated for their potential as α-amylase inhibitors. biomedpharmajournal.org This suggests that the core phenylpiperazine structure, present in the subject compound, is capable of interacting with the active sites of various enzymes. The inhibitory activities of some related compounds are summarized below.

Table 1: Enzyme Inhibitory Activity of Selected Phenylpiperazine Derivatives

| Compound Class | Enzyme Target | Key Derivative Example | Inhibition (IC₅₀) | Reference |

|---|---|---|---|---|

| 4-Nitrophenylpiperazines | Tyrosinase | Compound with indole moiety | 72.55 μM | nih.govnih.gov |

| N-Phenyl Piperazines | α-Amylase | 4-(4-acetylpiperazin-1-yl)phenyl 2-chlorobenzoate (B514982) (P6) | > 50% inhibition at 100 µg/mL | biomedpharmajournal.org |

This table is interactive and can be sorted by column.

The pyridinylpiperazine scaffold is a well-established pharmacophore for receptor interaction, particularly at adrenoceptors and chemokine receptors. A series of 1-(2-pyridinyl)piperazine derivatives were found to be potent and selective α2-adrenoceptor antagonists. nih.gov For example, 1-(3-Fluoro-2-pyridinyl)piperazine showed a higher affinity for the α2-adrenoceptor than the α1-adrenoceptor. nih.gov

Similarly, research into pyridyl-piperazinyl-piperidine derivatives has identified them as potent antagonists for the human CXCR3 chemokine receptor, with one analogue exhibiting an IC50 of 0.2 nM. nih.gov This indicates that the 1-(2-pyridyl)piperazine (B128488) portion of the subject molecule could facilitate binding to G-protein coupled receptors. Aromatic substituted phenylpiperazines have also been investigated for their activity at serotonin (B10506) receptors, such as 5-HT1A. idrblab.net

Table 2: Receptor Binding Affinity of Selected Pyridinylpiperazine Analogues

| Compound Class | Receptor Target | Key Derivative Example | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Pyridinylpiperazines | α2-Adrenoceptor | 1-(3-Fluoro-2-pyridinyl)piperazine | Potent antagonist | nih.gov |

This table is interactive and can be sorted by column.

The nitrophenylpiperazine structure is associated with the modulation of fundamental cellular processes, particularly in microorganisms. Various studies have demonstrated the antimicrobial and antifungal activities of piperazine derivatives. researchgate.netapjhs.comnih.gov Specifically, derivatives of 1-(4-nitrophenyl)piperazine (B103982) have been tested for inhibitory activity against Staphylococcus aureus, four mycobacterial strains, and two fungal strains. nih.govresearchgate.net Certain derivatives showed high inhibition activity against M. kansasii and F. avenaceum with MIC values in the range of 14.2 to 15.4 µM. nih.govresearchgate.net This suggests that this compound could potentially modulate cellular viability pathways in pathogenic organisms.

Mechanistic Elucidation of Compound Action at the Molecular Level

The specific action of this compound at the molecular level can be hypothesized by dissecting the roles of its functional groups.

The nitro group (–NO2) is a strong electron-withdrawing group that significantly influences a molecule's electronic properties and biological activity. nih.gov Its presence on the phenyl ring in this compound is expected to be crucial for its interactions. The electron-withdrawing nature of the nitro group can enhance binding interactions with biological targets. nih.gov In some contexts, the nitro group is essential for activity; for example, structure-activity relationship studies of some benzimidazole (B57391) derivatives showed that a nitro-substituted compound was the most potent inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes. mdpi.com

The piperazine ring is a common scaffold in medicinal chemistry, providing a flexible yet constrained structure that can correctly orient substituents into the active sites of enzymes or receptors. wisdomlib.orgnih.gov It is a key component in numerous drugs with a wide range of neurological activities, including anxiolytic and anti-Alzheimer's effects. silae.it

The 2-pyridyl moiety, an aromatic heterocycle, is critical for conferring target specificity. In the case of pyridinylpiperazine-based α2-adrenoceptor antagonists, the pyridine (B92270) nitrogen is believed to be a key interaction point with the receptor. nih.govwikipedia.org The combination of the pyridyl group with the piperazine linker creates a specific pharmacophore that has been successfully utilized in the development of various central nervous system (CNS) and antimicrobial agents. apjhs.comwikipedia.org The substitution pattern on the pyridine ring and the nature of the other group on the piperazine nitrogen are determining factors for the resulting biological activity. nih.govwikipedia.org

Structure-Activity Relationships (SAR) of this compound and its Congeners

The piperazine ring is a recognized privileged structure in medicinal chemistry, widely incorporated into a variety of biologically active compounds. nih.gov The structure-activity relationship (SAR) of this compound and its analogs is a complex interplay of substituent effects, steric factors, and conformational possibilities. The core structure, featuring an N-arylpiperazine moiety connected to a pyridine ring, allows for systematic modifications to probe interactions with biological targets. Key areas of modification include the substitution pattern on the nitrophenyl ring, the position of the nitrogen atom within the pyridyl ring, and the conformational state of the central piperazine ring.

Impact of Substituent Position and Electronic Properties on Bioactivity

Position of the Nitro Group: The placement of the nitro substituent on the phenyl ring is a critical determinant of bioactivity. Studies on nitrophenyl-containing carboxamides have shown that the potential to cause an antiproliferative effect increases when the nitro group is moved from the ortho- to the para-position. researchgate.net While this is not a direct analog, it suggests that the ortho-position in this compound may confer different biological properties compared to its meta- and para-isomers. The steric hindrance and altered electronic effects of the ortho-nitro group can influence how the phenyl ring interacts with a binding site.

Electronic Properties of Phenyl Ring Substituents: The bioactivity of N-phenylpiperazine derivatives is often correlated with the electronic properties of the substituents on the phenyl ring. For instance, in a series of antimycobacterial N-phenylpiperazine derivatives, the introduction of lipophilic and electron-withdrawing groups, such as chloro (Cl) and trifluoromethyl (CF₃), was found to enhance activity. mdpi.com Specifically, compounds with 3,4-dichloro and 4-chloro substitutions on the phenyl ring showed potent activity against various mycobacterial strains. mdpi.com This suggests that for congeners of this compound, replacing or adding to the nitro group with other electron-withdrawing substituents could be a viable strategy to modulate bioactivity. The activity against M. kansasii was found to be positively influenced by higher lipophilicity and the electron-donor properties of the substituent. researchgate.net

Position of the Pyridyl Nitrogen: The position of the nitrogen atom in the pyridyl ring (2-, 3-, or 4-position) is crucial for receptor selectivity. Research on phenylalkylpiperazinepyridine series as sigma (σ) receptor ligands has demonstrated that N-(2-pyridyl)piperazines tend to favor σ₂ receptors. nih.gov In contrast, the corresponding (3-pyridyl)piperazines and (4-pyridyl)piperazines generally show a preference for σ₁ receptors or lose σ₂ selectivity. nih.gov This indicates that the 2-pyridyl moiety in this compound is an optimal arrangement for achieving high selectivity for certain biological targets like the σ₂ receptor. nih.gov

| Compound Series | Ring Substituent | Nitrogen Position | Impact on Bioactivity |

| Phenylalkylpiperazinepyridines | Phenylalkyl | 2-pyridyl | Favors σ₂ receptor affinity and selectivity. nih.gov |

| Phenylalkylpiperazinepyridines | Phenylalkyl | 3-pyridyl | Shows preference for σ₁ receptors; lower σ₂ affinity. nih.gov |

| Phenylalkylpiperazinepyridines | Phenylalkyl | 4-pyridyl | Shows preference for σ₁ receptors; lower σ₂ affinity. nih.gov |

| Nitrophenyl Carboxamides | Nitro | para-position | Increased antiproliferative effect compared to ortho. researchgate.net |

| N-Arylpiperazines | 3,4-dichloro | N/A | Potent antimycobacterial activity. mdpi.com |

Exploration of Isosteric Replacements and their Influence on Molecular Recognition

Isosteric and bioisosteric replacements are fundamental strategies in drug design to optimize pharmacodynamic and pharmacokinetic properties. researchgate.netcambridgemedchemconsulting.com This involves substituting an atom or a group of atoms with another that has a similar size, shape, and electronic configuration. researchgate.net For this compound, such replacements can be explored at the aromatic rings or the central piperazine core to enhance molecular recognition by a biological target.

Aromatic Ring Equivalents: The phenyl and pyridyl rings are common targets for isosteric replacement. The bioisosteric replacement of a benzene (B151609) ring with a heteroaromatic ring like thiophene (B33073) or furan (B31954) can result in analogs that maintain or improve biological activity. researchgate.net For example, replacing the 2-nitrophenyl group with a nitro-thienyl or nitro-furanyl moiety could alter the electronic and steric properties while potentially preserving key interactions. Similarly, the pyridyl ring could be replaced by other nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazine. nih.gov The rationale is that these replacements can fine-tune interactions, such as hydrogen bonding or π-stacking, with the target protein. For instance, replacing a pyrimidine N-3 atom with a C-H in a pyridine ring was found to eliminate a key hydrogen-bonding interaction, leading to a loss of activity. nih.gov

Piperazine Scaffold Modification: The piperazine ring itself can be a subject for bioisosteric modification. A common replacement is the substitution of the piperazine scaffold with a piperidine (B6355638) ring. nih.gov This change significantly alters the molecule's properties; it removes one of the basic nitrogen atoms, which can affect pKa, solubility, and the ability to form hydrogen bonds. nih.gov Such a modification in a series of histamine (B1213489) H₃ receptor antagonists led to a notable impact on their activity, demonstrating the importance of the second nitrogen atom in the piperazine ring for specific receptor interactions. nih.gov

| Original Moiety | Isosteric Replacement | Potential Influence on Molecular Recognition |

| Phenyl Ring | Thiophene, Furan | Alters π-system electronics and steric bulk, potentially modifying binding affinity. researchgate.net |

| Pyridyl Ring | Pyrimidine, Pyrazine | Changes hydrogen bonding capacity and dipole moment, affecting target selectivity. nih.govnih.gov |

| Piperazine Ring | Piperidine Ring | Removes one basic nitrogen, altering pKa, hydrogen bonding potential, and receptor interactions. nih.gov |

| Hydrogen Atom | Fluorine Atom | Can modulate metabolic stability and the pKa of nearby basic centers. cambridgemedchemconsulting.comnih.gov |

Conformational Flexibility of the Piperazine Ring and Bioactivity

The conformational flexibility of the piperazine ring is a critical factor governing the biological activity of its derivatives. nih.gov The ability of the six-membered ring to adopt different conformations, such as chair, boat, or twist-boat, allows the molecule to orient its substituents in three-dimensional space optimally for binding to a biological target. researchgate.netblumberginstitute.org

The piperazine ring typically prefers a chair conformation, where the substituents on the nitrogen atoms can be in either axial or equatorial positions. blumberginstitute.org The specific conformation adopted (e.g., eq-eq, eq-ax, ax-ax) is influenced by the nature of the N-substituents. blumberginstitute.org For this compound, the relative orientation of the nitrophenyl and pyridyl rings is dictated by the piperazine conformation. This orientation is crucial for fitting into the binding pocket of a target protein.

Molecular modeling and dynamics studies on other piperazine derivatives have shown that the conformational adaptability upon binding is vital for their inhibitory activity. nih.gov The flexibility of these molecules is often more important for drug design than generally assumed. nih.gov By restricting the conformation of the piperazine scaffold, for example, by introducing bridges across the ring, it is possible to lock the molecule into a specific, more active conformation, which can lead to an increase in potency. researchgate.net Therefore, the bioactive conformation of this compound is a key element of its SAR, and understanding this conformation is essential for designing more potent and selective analogs.

Design, Synthesis, and Biological Evaluation of Derivatives and Analogs of 1 2 Nitrophenyl 4 2 Pyridyl Piperazine

Rational Design Principles for Novel Analogues Based on SAR Studies

The rational design of novel analogues based on 1-(2-Nitrophenyl)-4-(2-pyridyl)piperazine is heavily guided by structure-activity relationship (SAR) studies. These studies systematically investigate how chemical modifications to the core structure influence biological activity, providing a roadmap for designing more potent and selective compounds.

Key principles derived from SAR studies include:

Lipophilicity and Activity: A crucial factor influencing the biological activity of these derivatives is their lipophilicity. QSAR studies on similar piperazine (B1678402) derivatives have shown that biological activity often increases with lipophilicity up to a certain point, after which it may dramatically decrease. nih.gov This suggests an optimal lipophilicity range is necessary for effective interaction with biological targets.

Electronic Properties of Substituents: The electronic nature of substituents on the aromatic rings can significantly impact activity. For instance, in related N-phenylpiperazine series, the presence of electron-donating or electron-withdrawing groups has been shown to modulate antimycobacterial activity. researchgate.net

Piperazine Core as a Scaffold: The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to properly orient pharmacophoric groups for interaction with biological macromolecules. nih.gov Its conformational flexibility and basic nitrogen atoms allow for critical hydrogen bonding and electrostatic interactions.

Target-Specific Interactions: The design of new analogues is often guided by the specific biological target. For example, in the design of anticancer agents, phenylpiperazine moieties have been incorporated into structures to act as DNA intercalators or to interact with specific enzymes like topoisomerase II. mdpi.com Molecular docking studies are frequently employed to predict how analogues will bind to the active site of a target enzyme or receptor, guiding the selection of substituents that will enhance these interactions. mdpi.comnih.gov

Synthetic Strategies for Structurally Modified Derivatives

The synthesis of structurally modified derivatives of this compound involves a variety of established and novel chemical reactions. The primary strategies focus on modifying the three key components of the molecule: the nitrophenyl moiety, the pyridyl ring, and the piperazine core. nih.govnih.govresearchgate.netresearchgate.net

Modifications on the Nitrophenyl Moiety

Modifications to the nitrophenyl portion of the molecule are typically achieved through nucleophilic aromatic substitution (SNAr) reactions or by starting with pre-functionalized phenyl rings.

Varying Substituents: A common approach involves reacting a substituted piperazine with various activated nitro-aromatic halides. For example, 1-arylpiperazines can be synthesized by reacting the piperazine with different fluoro- or chloro-nitrophenyl compounds. google.com This allows for the introduction of a wide range of substituents onto the phenyl ring to probe electronic and steric effects.

Positional Isomerism: The position of the nitro group and other substituents on the phenyl ring can be altered by selecting the appropriate starting materials. For instance, 1-(4-nitrophenyl)piperazine (B103982) derivatives are commonly synthesized from p-chloronitrobenzene or related precursors. core.ac.uk

Demethylation/Functional Group Interconversion: In cases where a precursor with a methoxy (B1213986) group is used, demethylation can be performed to yield a hydroxyl group, which can then be further functionalized. core.ac.uk For example, 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine can be demethylated using hydrobromic acid. core.ac.uk

Variations on the Pyridyl Ring

Altering the pyridyl ring offers another avenue for creating diverse analogues. This can be achieved through decoration of the existing ring or by building the heterocyclic system from acyclic precursors.

Substitution on the Pyridine (B92270) Ring: The pyridine nucleus can be decorated with various substituents using transition metal-catalyzed cross-coupling reactions or by starting with a substituted pyridine precursor. nih.gov For example, Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions can be employed to introduce aryl or amino groups onto the pyridine ring of a suitable precursor before its attachment to the piperazine core. mdpi.com

Synthesis of Polysubstituted Pyridines: More complex, polysubstituted pyridine analogues can be synthesized through multi-step sequences. One such method involves the cyclization of linear precursors, which can be designed to incorporate various substituents. nih.gov

Substitutions and Alterations on the Piperazine Core

The piperazine core itself can be modified, although this often involves more complex synthetic routes.

N-Alkylation/N-Arylation: The most common modification to the piperazine ring involves the attachment of different groups to the nitrogen atoms. The synthesis of the parent compound and its analogues typically involves the N-arylation of a piperazine derivative with a suitable aryl halide. nih.gov

Replacement with Other Heterocycles: For broader structural diversity, the piperazine ring can be replaced with other cyclic amines, such as piperidine (B6355638). nih.gov This substitution can significantly alter the compound's conformational properties and biological activity profile.

Comparative Biological Activity Profiling of Designed Analogues

The biological activity of newly designed analogues is assessed through a battery of in vitro and sometimes in vivo assays to determine their potency and selectivity. This comparative profiling is essential for identifying promising lead compounds.

Assessment of Potency and Selectivity Across Derivative Series

The potency of derivatives is often quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). Selectivity is determined by comparing the compound's activity against its primary target versus other related biological targets.

For example, in a series of nitrophenylpiperazine derivatives designed as tyrosinase inhibitors, the introduction of different moieties at the N-1 position of the piperazine ring led to a range of inhibitory activities. nih.gov

| Compound | Modification on Piperazine N-1 | IC50 (µM) |

|---|---|---|

| 4l | Indole (B1671886) moiety | 72.55 |

In another study focusing on antimycobacterial agents, a series of N-phenylpiperazine derivatives were synthesized and evaluated. The substitution pattern on the N-phenyl ring was found to significantly influence the minimum inhibitory concentration (MIC) against various mycobacterial strains. mdpi.com

| Compound | Substitution on N-Phenyl Ring | MIC (µM) |

|---|---|---|

| 6e | 3,4-dichlorophenyl | < 3.80 |

| 6g | 4-diphenylmethyl | < 3.80 |

Furthermore, modifications to the piperazine core itself, such as replacing it with a piperidine ring, can have a profound impact on receptor affinity and selectivity. For instance, in a series of compounds targeting histamine (B1213489) H3 and sigma-1 receptors, derivatives with a piperidine core showed significantly higher affinity for the sigma-1 receptor compared to their piperazine counterparts. nih.gov

| Compound | Core Structure | hH3R Ki (nM) | σ1R Ki (nM) |

|---|---|---|---|

| 4 | Piperazine | 15.7 | 114 |

| 5 | Piperidine | 12.5 | 8.12 |

These examples underscore the importance of systematic structural modifications and comparative biological testing in the development of new derivatives based on the this compound scaffold.

Identification of Lead Compounds for Further Optimization

In the quest for novel therapeutic agents, the structural scaffold of this compound serves as a valuable starting point for chemical modification and biological screening. The process of lead identification involves synthesizing a library of analogs and derivatives to establish a structure-activity relationship (SAR), which guides the optimization of potency and other pharmacological properties.

A relevant example of this approach can be seen in studies of structurally similar compounds, such as derivatives of 1-(3-nitropyridin-2-yl)piperazine, which have been synthesized and evaluated for their potential as urease inhibitors. nih.gov Urease is an enzyme that plays a significant role in pathologies associated with pathogens like Helicobacter pylori. nih.gov In these studies, the core nitropyridylpiperazine structure was systematically modified to explore the chemical space and identify compounds with enhanced inhibitory activity.

Two main series of derivatives were synthesized by attaching different N-arylacetamide and N-arylpropanamide moieties to the piperazine nitrogen. nih.gov The biological evaluation of these compounds against urease revealed significant variations in inhibitory potency, allowing for the identification of key structural features conducive to activity. For instance, compounds 5b and 7e emerged as highly potent inhibitors, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea. nih.gov The precursor compound, 1-(3-nitropyridin-2-yl)piperazine, also showed notable activity, confirming the potential of this scaffold. nih.gov

The SAR analysis indicated that the nature and substitution pattern on the terminal aryl ring played a crucial role in determining the inhibitory efficacy. These findings are instrumental in identifying lead compounds. Specifically, the high potency of compounds like 5b and 7e validates the therapeutic potential of the pyridylpiperazine scaffold and designates them as lead compounds for further optimization efforts, which could involve fine-tuning lipophilicity, improving metabolic stability, and enhancing target selectivity. nih.gov

Table 1: Urease Inhibition Activity of Selected 1-(3-Nitropyridin-2-yl)piperazine Derivatives

| Compound ID | Structure | Urease Inhibition IC₅₀ (µM) |

|---|---|---|

| 3 | 1-(3-Nitropyridin-2-yl)piperazine | 3.90 ± 1.91 |

| 5b | 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(4-methylphenyl)acetamide | 2.0 ± 0.73 |

| 7e | N-(4-chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide | 2.24 ± 1.63 |

| Thiourea (Standard) | Thiourea | 23.2 ± 11.0 |

Data sourced from Khan, I., et al. (2024). nih.gov

Role of this compound as a Building Block in Complex Chemical Synthesis

The this compound molecule is a versatile building block in organic synthesis, primarily due to the presence of multiple reactive sites that allow for its incorporation into larger, more complex chemical structures. The key features that make it a valuable synthetic intermediate are the piperazine core, a common scaffold in medicinal chemistry, and the nitrophenyl group, which can be readily transformed into other functional groups. google.com

The synthetic utility of this compound stems from several aspects:

Piperazine Core: The piperazine ring is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. google.com Its two nitrogen atoms provide handles for further functionalization.

Nitro Group Transformation: The nitro group on the phenyl ring is a particularly useful synthetic handle. It can be easily reduced to an amino group (-NH₂) under various reaction conditions. This resulting aniline (B41778) derivative is a key intermediate that opens up a vast array of subsequent chemical transformations, including diazotization, amide bond formation, sulfonamide synthesis, and N-alkylation/arylation reactions. acs.org

Aryl Halide Coupling: While the parent compound contains a nitrophenyl group, analogous syntheses often start with halo-substituted phenylpiperazines. For instance, 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine is used as a key intermediate in the synthesis of pyridazinone derivatives with potential biological activities. nih.gov This highlights the role of the arylpiperazine fragment as a core unit to which other heterocyclic systems can be attached.

Classical synthetic routes for unsymmetrically N,N'-diarylated piperazines, a class to which the title compound belongs, often involve a sequential N-arylation process. Typically, piperazine is first reacted with an activated aryl halide (like 1-fluoro-2-nitrobenzene) to form a mono-N-aryl piperazine. This intermediate is then reacted with a second aryl halide (e.g., 2-chloropyridine) to yield the final unsymmetrical product. core.ac.uk This modular synthesis allows for the generation of diverse libraries of compounds.

The application of similar nitrophenylpiperazine building blocks is evident in the synthesis of key intermediates for antifungal agents. For example, 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (B16759) is a crucial precursor in the development of triazole antifungals. core.ac.uk The nitrophenyl moiety is incorporated early in the synthesis and carried through several steps. This demonstrates the stability and utility of the nitrophenylpiperazine scaffold as a core component in multi-step synthetic campaigns toward complex, biologically active molecules.

Table 2: Examples of Phenylpiperazine Building Blocks in Complex Synthesis

| Starting Building Block | Reaction Type | Resulting Complex Molecule Class | Reference |

|---|---|---|---|

| 1-(4-methoxyphenyl)-4-(4-nitrophenyl) piperazine | N-arylation, Demethylation | Triazole Antifungal Intermediates | core.ac.uk |

| 1-(Bis(4-fluorophenyl)methyl) piperazine | Sulfonylation with 2-nitrobenzenesulfonyl chloride | Benzhydrylpiperazine-Nitrobenzenesulfonamide Hybrids | acs.org |

| (2-fluorophenyl)piperazine | Nucleophilic Aromatic Substitution with 3,6-dichloropyridazine | Pyridazinone-based MAO-B Inhibitors | nih.gov |

| 1-(2-nitrophenyl)piperazine | Reduction of nitro group, followed by coupling | Potential precursors for Vortioxetine analogs | google.com |

Future Research Directions and Advanced Methodologies for 1 2 Nitrophenyl 4 2 Pyridyl Piperazine Research

Exploration of Unconventional Biological Targets and Therapeutic Areas

While the arylpiperazine core is traditionally associated with neurological disorders due to its interaction with serotonergic and dopaminergic receptors, future research can pivot towards less conventional biological targets. nih.gov The structural motifs of 1-(2-Nitrophenyl)-4-(2-pyridyl)piperazine, including the nitrophenyl and pyridyl groups, may confer affinities for a diverse range of proteins and enzymes, opening up new therapeutic possibilities.

Potential areas for exploration include:

Oncology: Arylpiperazine derivatives have garnered attention for their anti-proliferative activities in various cancer cell lines, including breast, lung, and cervical cancer. nih.govmdpi.com Future studies could investigate the efficacy of this compound against specific cancer targets, such as protein kinases, androgen receptors, or pathways involved in cell cycle regulation and apoptosis. mdpi.commdpi.com

Enzyme Inhibition: A recent study on 4-nitrophenylpiperazine derivatives identified a promising lead compound for tyrosinase inhibition, suggesting potential applications in dermatology or as enzymatic tools. nih.gov Investigating the inhibitory potential of the 2-nitro isomer against tyrosinase and other enzymes, such as human neutrophil elastase (HNE), a mediator of inflammation, could reveal novel therapeutic applications. mdpi.com

Antimicrobial Agents: Compounds featuring a piperazine (B1678402) ring have shown promise as agents against various bacterial and fungal pathogens. researchgate.net Research could be directed toward evaluating this compound against a panel of microbes, including drug-resistant strains, to explore its potential in addressing infectious diseases.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. mdpi.com For this compound, these computational tools can be applied to design novel analogs and predict their biological activities with greater speed and accuracy.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build QSAR models to predict the bioactivity of novel derivatives. plos.org By training on a dataset of synthesized analogs and their experimentally determined activities, these models can identify key molecular features that govern a compound's potency and selectivity, guiding the design of more effective molecules. mdpi.complos.org

Generative Chemistry: AI-driven generative models can design entirely new molecules based on the this compound scaffold. These models can optimize for multiple parameters simultaneously, such as target affinity, selectivity, and desirable pharmacokinetic properties, thereby expanding the accessible chemical space for drug candidates.

Bioactivity and Off-Target Prediction: ML can be used to predict the broader biological activity profile of a compound across numerous potential targets. nih.gov This helps in identifying not only new therapeutic applications but also potential off-target effects early in the discovery process, reducing the likelihood of late-stage failures.

Table 1: Illustrative Dataset for a QSAR Model of this compound Analogs This table is for illustrative purposes only and contains hypothetical data.

| Compound ID | Substitution on Phenyl Ring | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Experimental IC₅₀ (nM) |

|---|---|---|---|---|---|

| NPP-01 | 2-NO₂ (Parent) | 284.31 | 2.8 | 0 | 150 |

| NPP-02 | 2-NO₂, 5-Cl | 318.75 | 3.5 | 0 | 75 |

| NPP-03 | 2-NO₂, 4-OCH₃ | 314.34 | 2.7 | 0 | 210 |

| NPP-04 | 2-NH₂ | 254.31 | 2.1 | 1 | >1000 |

Integration of Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

Understanding how a drug interacts with its biological target is crucial for rational drug design. Advanced spectroscopic techniques offer powerful ways to study these interactions in real-time, providing detailed mechanistic insights that go beyond simple binding affinity measurements.

Future research on this compound could benefit from:

Real-time Binding Kinetics: Techniques like Surface Plasmon Resonance (SPR) and Fluorescence Spectroscopy can be used to measure the on- and off-rates of the compound binding to its target protein. mdpi.comnih.gov This kinetic information is often more predictive of in vivo efficacy than simple affinity measurements.

Conformational Change Analysis: Fourier-transform infrared (FT-IR) and UV-Visible spectroscopy can be employed to detect conformational changes in a target protein upon ligand binding. nih.gov These studies reveal how the compound binding event alters the protein's structure, which is fundamental to its mechanism of action. nih.gov

In Vivo Molecular Tracking: While still an emerging technology, electrochemical aptamer-based (E-AB) sensors hold the potential for real-time monitoring of small molecules directly in the bloodstream of living organisms. semanticscholar.orgnih.gov Applying such a technology in preclinical models could provide unprecedented, high-resolution pharmacokinetic data for this compound and its metabolites. nih.gov

Development of Sustainable and Green Chemistry Approaches for Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. mdpi.com Developing sustainable synthetic routes for this compound is an important future research direction. The synthesis of N-arylpiperazines often involves multi-step processes that can be optimized using greener methods. researchgate.net

Strategies for a more sustainable synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods for the synthesis of heterocyclic compounds. mdpi.comrsc.org

Green Solvents and Catalysts: Replacing hazardous solvents with greener alternatives like water, ionic liquids, or bio-based solvents is a core principle of green chemistry. frontiersin.org Furthermore, employing highly efficient and recyclable catalysts, including biocatalysts, can improve atom economy and reduce waste. mdpi.comnumberanalytics.com

Flow Chemistry: Continuous flow synthesis offers improved safety, efficiency, and scalability over traditional batch processing. mdpi.com Integrating this technology can lead to more sustainable manufacturing processes for active pharmaceutical ingredients. mdpi.com

Table 2: Comparison of a Hypothetical Traditional vs. Green Synthesis Approach This table is for illustrative purposes only.

| Parameter | Traditional Approach (e.g., SNAr) | Green Approach (e.g., Catalytic Coupling) |

|---|---|---|

| Solvent | High-boiling polar aprotic (e.g., DMSO, DMF) | Greener solvent (e.g., 2-MeTHF, Water) or solvent-free |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation or flow reactor |

| Reaction Time | 12-24 hours | 15-60 minutes |

| Catalyst | Often stoichiometric base | Low loading of a recyclable catalyst (e.g., Pd on a solid support) |

| Purification | Column chromatography (high solvent use) | Polymer-assisted sequestration or crystallization |

Q & A

Q. What are the established synthetic routes for 1-(2-Nitrophenyl)-4-(2-pyridyl)piperazine, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes, starting with functionalized precursors. For example:

- Coupling reactions : Piperazine derivatives are reacted with nitrophenyl and pyridyl precursors using coupling reagents like EDC/HOAt (common in peptide chemistry) to form bonds between the aromatic and heterocyclic moieties .

- Condition optimization : Temperature (60–100°C), solvent choice (e.g., DMF or acetonitrile), and reaction time (12–24 hours) are critical for yield and purity. Chromatography (e.g., silica gel or HPLC) is used for purification .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperazine ring integrity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., nitro, pyridyl) via characteristic absorption bands .

- Chromatography : HPLC or TLC ensures purity (>95%) .

Q. What biological activities have been reported for this compound and structurally related piperazine derivatives?

- Antimicrobial activity : Nitrophenyl groups enhance reactivity against bacterial targets, as seen in analogs like 1-(4-methylsulfonyl-2-nitrophenyl)piperazine .

- Anti-inflammatory potential : Pyridyl and nitrophenyl moieties may inhibit COX-2 or nitric oxide synthase .

- Herbicidal properties : Structural analogs with nitro groups show activity in agrochemical studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?

- Systematic substitution : Modify nitro position (e.g., 2- vs. 4-nitrophenyl) and pyridyl substituents (e.g., 2-pyridyl vs. 3-pyridyl) to assess activity changes .

- Computational modeling : Use DFT or molecular docking to predict binding affinities to targets like kinases or GPCRs .

- Bioisosteric replacement : Replace the nitro group with sulfonyl or trifluoromethyl groups to evaluate solubility-toxicity trade-offs .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound across different studies?

- Standardized assays : Replicate studies under uniform conditions (e.g., cell lines, IC protocols) to minimize variability .

- Comparative profiling : Test the compound alongside analogs (e.g., 1-(3-methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine) to identify structural determinants of activity .

- Metabolic stability analysis : Assess cytochrome P450 interactions to rule out pharmacokinetic discrepancies .

Q. What methodologies are employed to enhance the solubility and bioavailability of this compound without compromising target affinity?

- Pro-drug approaches : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the piperazine nitrogen, improving aqueous solubility .

- Formulation strategies : Use cyclodextrin complexes or lipid nanoparticles to enhance dissolution rates .

- Polar substituents : Add methylsulfonyl or hydroxyl groups to the pyridyl ring, balancing lipophilicity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.